molecular formula C6H2BrF3O B8064756 3-Bromo-2,5,6-trifluorophenol

3-Bromo-2,5,6-trifluorophenol

Cat. No.: B8064756
M. Wt: 226.98 g/mol
InChI Key: WCRGAUAFOUVDIM-UHFFFAOYSA-N
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Description

3-Bromo-2,5,6-trifluorophenol is an organic compound with the molecular formula C6H2BrF3O and a molecular weight of 226.98 g/mol. This compound is characterized by the presence of bromine and three fluorine atoms attached to a phenol ring, making it a valuable compound in various research applications.

Preparation Methods

The synthesis of 3-Bromo-2,5,6-trifluorophenol typically involves the bromination and fluorination of phenol derivatives. One common method includes the bromination of 2,5,6-trifluorophenol using bromine or a bromine source under controlled conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Bromo-2,5,6-trifluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.

    Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form cyclohexanol derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds using palladium-catalyzed cross-coupling reactions.

Scientific Research Applications

3-Bromo-2,5,6-trifluorophenol is widely used in scientific research due to its unique chemical properties:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,6-trifluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity, making it effective in various biochemical pathways.

Comparison with Similar Compounds

3-Bromo-2,5,6-trifluorophenol can be compared to other halogenated phenols, such as:

    2,4,6-Tribromophenol: Similar in structure but with three bromine atoms instead of fluorine.

    2,3,5,6-Tetrafluorophenol: Contains four fluorine atoms and lacks bromine.

    3-Chloro-2,5,6-trifluorophenol: Similar structure with chlorine instead of bromine.

These comparisons highlight the unique properties of this compound, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

3-bromo-2,5,6-trifluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF3O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRGAUAFOUVDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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